molecular formula C15H18N4O4S B2961905 N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 685837-47-2

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2961905
CAS No.: 685837-47-2
M. Wt: 350.39
InChI Key: KXSDBCXAIFEGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H21N3O3
  • Molecular Weight : 267.32 g/mol
  • CAS Number : 280110-69-2

This compound features a piperidine ring and an oxadiazole moiety, both of which are known for their pharmacological relevance.

1. Anticonvulsant Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit anticonvulsant properties. For instance, compounds similar to this compound have been tested against maximal electroshock seizure (MES) models in male Wistar rats. The results indicated that certain derivatives showed significant anticonvulsant activity comparable to standard medications like phenytoin .

2. Antibacterial Activity

The antibacterial efficacy of compounds containing the oxadiazole and piperidine moieties has been documented extensively. For example, synthesized derivatives were tested against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) analysis suggested that the presence of specific functional groups enhances antibacterial potency .

3. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . This inhibition is significant as it suggests potential applications in cognitive enhancement and neuroprotection.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Compounds similar to the target compound showed significant anticonvulsant effects in MES models with no neurotoxicity at tested doses .
Antibacterial Activity Compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Enzyme Inhibition Demonstrated inhibition of AChE, suggesting potential use in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the piperidine and oxadiazole rings significantly affect biological activity. For instance:

  • Substituents on the oxadiazole ring enhance anticonvulsant activity.
  • Electron-withdrawing groups on the benzamide moiety improve antibacterial properties.

These findings underscore the importance of chemical modifications in developing more effective therapeutic agents.

Properties

IUPAC Name

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-11-17-18-15(23-11)16-14(20)12-5-7-13(8-6-12)24(21,22)19-9-3-2-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDBCXAIFEGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.